molecular formula C14H21BrO3 B11091345 Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclopentanecarboxylate

Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclopentanecarboxylate

Cat. No.: B11091345
M. Wt: 317.22 g/mol
InChI Key: YGNKTPWIWYYFSA-UHFFFAOYSA-N
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Description

Methyl 1-[(1-bromocyclohexyl)carbonyl]-1-cyclopentanecarboxylate is an organic compound with a complex structure that includes a bromocyclohexyl group and a cyclopentanecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(1-bromocyclohexyl)carbonyl]-1-cyclopentanecarboxylate typically involves the bromination of cyclohexanecarboxylic acid derivatives followed by esterification. One common method includes the reaction of cyclohexanecarboxylic acid with bromine to form 1-bromocyclohexanecarboxylic acid, which is then esterified with methanol in the presence of a catalyst to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for bromination and esterification can enhance efficiency and scalability. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(1-bromocyclohexyl)carbonyl]-1-cyclopentanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic medium.

Major Products

Scientific Research Applications

Methyl 1-[(1-bromocyclohexyl)carbonyl]-1-cyclopentanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-[(1-bromocyclohexyl)carbonyl]-1-cyclopentanecarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ester and carbonyl groups participate in reduction and oxidation reactions. These interactions are facilitated by the compound’s molecular structure, which allows for various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-bromocyclohexanecarboxylate
  • Methyl 1-bromocyclopentanecarboxylate
  • Methyl 1-bromocycloheptanecarboxylate

Uniqueness

Methyl 1-[(1-bromocyclohexyl)carbonyl]-1-cyclopentanecarboxylate is unique due to its dual ring structure, which imparts distinct reactivity compared to its analogs. The presence of both cyclohexyl and cyclopentyl groups allows for diverse chemical transformations and applications, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C14H21BrO3

Molecular Weight

317.22 g/mol

IUPAC Name

methyl 1-(1-bromocyclohexanecarbonyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C14H21BrO3/c1-18-12(17)13(7-5-6-8-13)11(16)14(15)9-3-2-4-10-14/h2-10H2,1H3

InChI Key

YGNKTPWIWYYFSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)C(=O)C2(CCCCC2)Br

Origin of Product

United States

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